molecular formula C16H16N2O2S B14803280 (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14803280
M. Wt: 300.4 g/mol
InChI Key: AUACJCJMFYDGMR-CMDGGOBGSA-N
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Description

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a dimethylphenyl group, and an acrylamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide typically involves the reaction of 2,3-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the acrylamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide include:

  • N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
  • N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-pyridyl)acrylamide

Uniqueness

What sets N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide apart from similar compounds is its unique combination of a furan ring and an acrylamide moiety. This structure imparts specific chemical properties and biological activities that may not be present in other related compounds. Additionally, its synthesis and reactivity profile make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C16H16N2O2S/c1-11-5-3-7-14(12(11)2)17-16(21)18-15(19)9-8-13-6-4-10-20-13/h3-10H,1-2H3,(H2,17,18,19,21)/b9-8+

InChI Key

AUACJCJMFYDGMR-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C

Origin of Product

United States

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